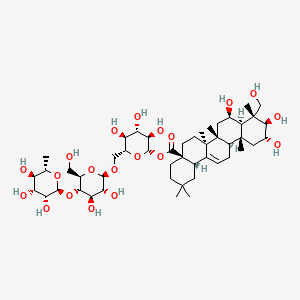
2-(4-(4-bromo-2-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(4-bromo-2-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and a bromo-fluoro phenyl group, which is a phenyl ring (a six-membered carbon ring) with bromine and fluorine substituents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine ring and the bromo-fluoro phenyl group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The bromine and fluorine atoms on the phenyl ring might make it more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms might affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound is synthesized through multi-step reactions involving bromo-fluorophenyl and acetonitrile derivatives, leading to the formation of pyrazinyl acetonitrile structures. These structures are characterized using advanced spectroscopic techniques to confirm their composition and properties. The unique molecular structure of this compound makes it an ideal candidate for further functionalization and incorporation into complex molecules (Mlostoń, G., Kowalski, M., Obijalska, E., & Heimgartner, H., 2017; Fagnoni, M., Mella, A., & Albini, A., 1999).
Applications in Antimicrobial and Anticancer Research
One of the primary research applications of this compound is in the development of new antimicrobial and anticancer agents. Through various chemical modifications, researchers have synthesized derivatives that exhibit significant biological activities. These activities include antimicrobial properties against a range of bacterial and fungal pathogens, as well as anticancer effects demonstrated in preclinical models. The synthesis of these derivatives involves the introduction of various functional groups that enhance the compound's biological activity (Elewa, S. I., Abdelhamid, A., Hamed, A., & Mansour, E., 2021).
Heterocyclic Chemistry and Drug Design
The compound's ability to undergo cycloaddition reactions and other transformations makes it a valuable building block in heterocyclic chemistry. These reactions lead to the formation of novel heterocyclic compounds that are of interest in drug discovery and development. The synthesized heterocycles can be optimized for improved pharmacological profiles, making them potential candidates for drug development efforts. The versatility of this compound in synthesizing a wide range of heterocyclic structures underscores its importance in medicinal chemistry and drug design processes.
Photophysical Studies and Material Science
In material science, the compound's derivatives have been explored for their photophysical properties, contributing to the development of new materials with specific optical characteristics. These materials find applications in electronics, photonics, and as sensors, where their unique properties can be harnessed for specific technological applications. The ability to tailor the photophysical properties of these derivatives through chemical modification makes this compound a valuable tool in the synthesis of novel materials (Deniz, E., Tomasulo, M., Cusido, J., Yildiz, I., Petriella, M., Bossi, M., Sortino, S., & Raymo, F., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(4-bromo-2-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3O2/c13-8-1-2-10(9(14)7-8)17-6-5-16(4-3-15)11(18)12(17)19/h1-2,5-7H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGZSLXEMYIZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N2C=CN(C(=O)C2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-bromo-2-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-ethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717194.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide](/img/structure/B2717196.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2717198.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2717200.png)

![3-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2717208.png)

![5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2717210.png)


![3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2717213.png)